Tetraethylenpentaminpentahydrochlorid

Übersicht

Beschreibung

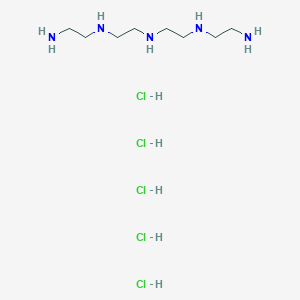

Tetraethylenepentamine pentahydrochloride is an amine salt with the chemical formula HN(CH2CH2NHCH2CH2NH2)2·5HCl. It is known for its catalytic roles in various reactions and is reported as a high-affinity copper and zinc chelator .

Wissenschaftliche Forschungsanwendungen

Tetraethylenpentamin-Pentahydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Polyaminkatalysator für die Bisulfitreaktion von Cytosin verwendet.

Biologie: Es wird in der In-vitro-Translation mit Kaninchen-Retikulozytenlysat-Kits verwendet.

Industrie: Es wird als hoch affiner Kupfer- und Zink-Chelator in verschiedenen industriellen Prozessen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Tetraethylenpentamin-Pentahydrochlorid beruht auf seiner Fähigkeit, Kupfer- und Zinkionen zu chelatisieren. Durch die Bindung an diese Metallionen kann es deren intrazelluläre Konzentration modulieren, was für verschiedene biologische Prozesse von entscheidender Bedeutung ist. Diese Chelation kann zur Hemmung bestimmter enzymatischer Aktivitäten und zur Regeneration spezifischer Zelltypen führen .

Wirkmechanismus

Target of Action

Tetraethylenepentamine pentahydrochloride is reported as a copper-chelating agent . It has a high affinity for copper and zinc . These metals play crucial roles in various biological processes, and their homeostasis is vital for cellular growth and development .

Mode of Action

The compound interacts with its targets (copper and zinc) by chelation , a process where the compound forms multiple bonds with a single metal ion . This interaction results in the formation of a cyclic structure that effectively encapsulates the metal ion .

Pharmacokinetics

The compound’s high affinity for copper and zinc suggests that it may have good bioavailability .

Result of Action

The chelation of copper and zinc by Tetraethylenepentamine pentahydrochloride can have various molecular and cellular effects. For instance, it has been reported that in rats maintained on a copper-deficient diet containing the compound, there is regeneration of pancreatic endocrine cells .

Action Environment

The action, efficacy, and stability of Tetraethylenepentamine pentahydrochloride can be influenced by various environmental factors. For example, the presence of copper and zinc in the environment would be necessary for the compound to exert its chelating action . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound, although specific studies on this aspect are lacking.

Biochemische Analyse

Biochemical Properties

Tetraethylenepentamine pentahydrochloride plays a significant role in biochemical reactions. It is employed as a polyamine catalyst for the bisulfite reaction of cytosine . It interacts with enzymes, proteins, and other biomolecules in a way that it binds to the Mcl-1 protein, a regulator of apoptosis, and prevents it from binding to the genome DNA .

Cellular Effects

The effects of Tetraethylenepentamine pentahydrochloride on various types of cells and cellular processes are profound. It has been reported that in rats maintained on a copper-deficient diet containing Tetraethylenepentamine pentahydrochloride, regeneration of pancreatic endocrine cells has been observed .

Molecular Mechanism

At the molecular level, Tetraethylenepentamine pentahydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a high-affinity copper and zinc chelator , indicating that it can bind to these metal ions and influence their availability in biological systems.

Temporal Effects in Laboratory Settings

It is known that this compound has a role in the regeneration of pancreatic endocrine cells in rats .

Metabolic Pathways

Given its role as a copper and zinc chelator , it may be involved in pathways where these metal ions play a crucial role.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetraethylenepentamine pentahydrochloride can be synthesized by reacting tetraethylenepentamine with hydrochloric acid. The reaction typically involves dissolving tetraethylenepentamine in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C. The resulting solution is then evaporated to dryness to obtain the pentahydrochloride salt .

Industrial Production Methods

In industrial settings, the production of tetraethylenepentamine pentahydrochloride follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then dried and packaged for distribution .

Analyse Chemischer Reaktionen

Reaktionstypen

Tetraethylenpentamin-Pentahydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Aminoxide zu bilden.

Reduktion: Es kann reduziert werden, um niedrigere Amine zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen mit Halogeniden und anderen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Halogenide und andere Elektrophile werden unter basischen Bedingungen verwendet.

Hauptprodukte

Oxidation: Aminoxide.

Reduktion: Niedrigere Amine.

Substitution: Substituierte Amine.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Triethylentetramin: Ein weiteres Ethylenamin mit ähnlichen Chelatisierungseigenschaften.

Diethylentriamin: Ein niedrigerer Homolog mit weniger Aminogruppen.

Pentaethylenhexamin: Ein höherer Homolog mit mehr Aminogruppen.

Einzigartigkeit

Tetraethylenpentamin-Pentahydrochlorid ist aufgrund seiner hohen Affinität zu Kupfer- und Zinkionen einzigartig, wodurch es in Anwendungen besonders effektiv ist, bei denen eine starke Metallchelatisierung erforderlich ist. Seine mehreren Aminogruppen bieten auch Vielseitigkeit in verschiedenen chemischen Reaktionen und industriellen Prozessen .

Eigenschaften

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5.5ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICAQBLDJAGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N.Cl.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H28Cl5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437920 | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-41-5 | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the safety concerns regarding the use of Tetraethylenepentamine pentahydrochloride?

A: While Tetraethylenepentamine pentahydrochloride shows potential in mobilizing heavy metals and influencing pancreatic cell regeneration, there are safety concerns. Research shows that administering Tetraethylenepentamine pentahydrochloride and similar polyamines to cadmium-exposed rats led to oliguria and anuria, indicating potential kidney damage. [] This highlights the need for careful evaluation of dosage, treatment duration, and potential long-term effects in future research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

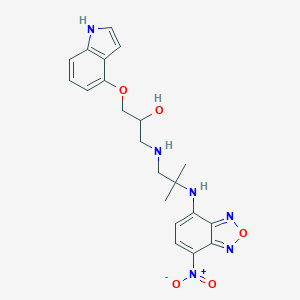

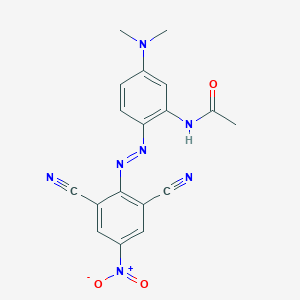

![(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B46542.png)